3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride
Description
3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is a pyrazole-based compound featuring a 5-chloro-2-methoxyphenyl substituent and an amine hydrochloride moiety. The compound is commercially available (CAS: 1028449-24-2) and is utilized in pharmaceutical and agrochemical research, though specific applications require further elucidation .
Properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c1-15-9-3-2-6(11)4-7(9)8-5-10(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAHHDLQDXKBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=NN2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves the reaction of 5-chloro-2-methoxyphenylhydrazine hydrochloride with appropriate pyrazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, with reagents like sodium methoxide or potassium thiocyanate
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that pyrazole derivatives, including 3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride, exhibit significant anticancer properties. A study demonstrated that compounds containing the pyrazole moiety can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
1.2 Anti-inflammatory Properties
The compound is noted for its anti-inflammatory effects. Pyrazoline derivatives have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This property makes it a candidate for developing treatments for inflammatory diseases such as arthritis.
1.3 Antimicrobial Activity
There is evidence supporting the antimicrobial activity of pyrazole derivatives against a range of bacterial strains. The compound has been tested for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . This suggests potential applications in developing new antibiotics or antiseptics.
Agricultural Applications
2.1 Pesticidal Activity
The pyrazole structure is associated with insecticidal properties. Research indicates that derivatives of pyrazole can act as effective pesticides due to their ability to disrupt the nervous systems of pests . This application is crucial in agricultural practices where pest control is essential for crop protection.
2.2 Herbicidal Properties
Some studies have also explored the herbicidal potential of pyrazole derivatives, suggesting that they can inhibit the growth of unwanted plants while being less harmful to crops . This dual functionality enhances their value in sustainable agriculture.
Material Science
3.1 Luminescent Materials
The unique electronic properties of pyrazole compounds allow them to be used in creating luminescent materials. Research has shown that certain derivatives can emit light under specific conditions, making them suitable for applications in optoelectronics and display technologies .
3.2 Chemical Sensors
Due to their ability to interact with various chemical species, pyrazole derivatives are being investigated as potential chemical sensors. These materials could detect environmental pollutants or hazardous substances through changes in their luminescent properties or conductivity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell growth with IC50 values indicating potent activity |
| Anti-inflammatory Mechanism Study | Investigated the modulation of inflammatory markers | Found reduction in TNF-alpha and IL-6 levels, confirming anti-inflammatory effects |
| Pesticidal Efficacy Study | Tested against common agricultural pests | Showed over 80% mortality rate in treated groups compared to controls |
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole Derivatives
Compound 3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide)
- Structure: Contains a cyano group, methyl substituent, and dual phenyl rings.
- Properties : Melting point (mp): 133–135°C; Yield: 68%; Molecular weight (MW): 403.1 g/mol.
- Key Differences: The cyano and methyl groups enhance hydrophobicity compared to the target compound’s amine hydrochloride, which improves aqueous solubility. The absence of a methoxy group may reduce electronic effects on aromatic interactions .
Compound 3d (5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide)
- Structure : Features a fluorophenyl group instead of phenyl in 3a.
- Properties : mp: 181–183°C; Yield: 71%; MW: 421.0 g/mol.
- Key Differences : Fluorine’s electron-withdrawing nature increases metabolic stability but may reduce solubility. The target compound’s methoxy group offers a balance between electron-donating effects and lipophilicity .
PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)
- Structure: Shares the 5-chloro-2-methoxyphenyl group but replaces pyrazole with a urea-linked quinoline.
- Key Differences: The urea moiety and quinoline ring system likely enhance kinase inhibition properties, as seen in tyrosine kinase inhibitors like erlotinib. However, the pyrazole core in the target compound may offer better conformational flexibility for receptor binding .
Functional Analogues and Bioisosteres
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : Includes a trifluoromethyl group and sulfanyl substituent.
- Key Differences : The trifluoromethyl group is a bioisostere for chloro, offering similar steric effects but greater electronegativity. Sulfanyl groups may improve metabolic stability but reduce solubility compared to the target’s amine hydrochloride .
A-674563 Hydrochloride
- Structure : A pyridinyl-indazol compound with a hydrochloride salt.
- Properties : MW: 358.44 g/mol (free base).
- Key Differences : The indazole core and benzyl substituents suggest distinct receptor-binding profiles. Both compounds utilize hydrochloride salts for solubility, but the target’s pyrazole-amine structure may favor different pharmacokinetic pathways .
Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | mp (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C10H11ClN3O·HCl | ~264.1 | N/A | 5-Cl, 2-OCH3, pyrazole-amine·HCl |
| 3a | C21H15ClN6O | 403.1 | 133–135 | 4-CN, 3-CH3, dual phenyl |
| 3d | C21H14ClFN6O | 421.0 | 181–183 | 4-CN, 4-F-phenyl |
| PQ401 | C17H15ClN4O2 | 342.8 | N/A | Urea, quinoline |
Biological Activity
3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride, also known by its CAS number 501902-86-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound belongs to a class of pyrazole derivatives, which are known for various therapeutic effects including anti-inflammatory, analgesic, and anticancer properties.
- Molecular Formula : C10H10ClN3O
- Molecular Weight : 223.66 g/mol
- CAS Number : 501902-86-9
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study demonstrated that compounds similar to this compound could inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have shown effectiveness against breast cancer cell lines by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. In experimental models, these compounds have demonstrated a reduction in inflammation markers, suggesting their utility in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
- Cell Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .
Case Studies
Q & A
Q. Basic Characterization Workflow
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300–3500 cm⁻¹ in the pyrazole-5-amine moiety) .
- ¹H/¹³C NMR : Distinguishes substituents on the phenyl ring (e.g., methoxy protons at δ 3.8–4.0 ppm; chloro-substituted aromatic protons as doublets) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H⁺] for C₁₀H₁₀ClN₃O·HCl: calc. 259.04, observed 259.1) .
How does the compound’s structure influence its biological target selectivity?
Advanced SAR Analysis
The 5-chloro-2-methoxyphenyl group enhances lipophilicity, improving membrane permeability, while the pyrazole-5-amine acts as a hydrogen-bond donor for kinase inhibition (e.g., analog PQ401 inhibits IGF-1R with IC₅₀ ~50 nM) . Modifications to the methoxy group’s position or substitution of chlorine with bulkier halogens (e.g., Br) can alter selectivity profiles.
What computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced Modeling Strategies
- Molecular Dynamics (MD) : Simulates binding stability with targets like tyrosine kinases.
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s), suggesting moderate oral bioavailability .
- Docking Studies : The pyrazole NH forms a key hydrogen bond with ATP-binding pockets (e.g., EGFR kinase) .
How can conflicting solubility data from different studies be reconciled?
Data Contradiction Analysis
Discrepancies in solubility (e.g., DMSO vs. aqueous buffer) arise from:
- pH Sensitivity : The hydrochloride salt increases water solubility at neutral pH but precipitates in acidic conditions.
- Counterion Effects : Replacement of HCl with trifluoroacetate may alter dissolution profiles .
Resolution : Conduct parallel solubility assays under standardized pH and temperature conditions.
What strategies optimize reaction yields in large-scale synthesis?
Q. Advanced Process Chemistry
- Catalyst Screening : K₂CO₃ in DMF improves nucleophilic substitution efficiency (e.g., 80% yield vs. 60% with NaH) .
- Byproduct Mitigation : Chromatography or recrystallization (e.g., ethyl acetate/hexane) removes unreacted hydrazides .
- Scale-Up Protocols : Slow addition of chloroacetyl chloride at 0°C minimizes exothermic side reactions .
How is the compound’s stability assessed under varying storage conditions?
Q. Basic Stability Protocol
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, suggesting room-temperature storage is suitable .
- Light Sensitivity : UV-Vis spectroscopy tracks degradation (λmax shifts indicate photo-oxidation of the pyrazole ring) .
- Hygroscopicity : Dynamic vapor sorption (DVS) confirms HCl salt absorbs <5% moisture at 40% RH .
What in vitro assays validate its mechanism of action in kinase inhibition?
Q. Advanced Biological Evaluation
- Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler) identify off-target effects (e.g., IC₅₀ for VEGFR2 vs. FGFR1) .
- Cellular Assays : Phosphorylation inhibition in A549 cells (EGFR-dependent) at 10 μM confirms target engagement .
- Resistance Studies : Mutation of Thr766 in the kinase domain reduces potency by 100-fold, highlighting binding-site specificity .
How do structural analogs compare in toxicity profiles?
Q. Advanced SAR/Toxicology
- Cytotoxicity Screening : MTT assays in HEK293 cells show CC₅₀ > 50 μM, indicating low basal toxicity .
- Metabolite Identification : LC-MS/MS detects a primary hydroxylated metabolite (CYP3A4-mediated), suggesting potential drug-drug interactions .
- Substitution Effects : Replacement of the methoxy group with ethoxy increases hepatotoxicity in murine models (ALT levels 2× control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
